Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at temperatures ranging from 0°C to 78°C for several hours. The yield of the product can vary depending on the specific reaction conditions and the purity of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. The use of alternative starting materials such as diketene has also been proposed to achieve higher yields and more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce triazole amines.
Scientific Research Applications
Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share similar structural features and are used in organic and medicinal synthesis.
(5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone: Another triazole derivative with similar applications in medicinal chemistry.
Uniqueness
Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on its synthesis, biological activity, and potential applications.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate aldehydes or ketones under acidic or basic conditions. The resulting triazole derivatives are characterized by various spectroscopic methods including NMR and IR spectroscopy to confirm their structures.
Biological Activity Overview
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of triazole derivatives. For example, compounds similar to this compound have shown significant activity against various pathogens. One study reported that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against Mycobacterium tuberculosis (Mtb) .
Anticancer Activity
Research also indicates that triazole derivatives can exhibit anticancer properties. A series of 1,2,3-triazole-containing hybrids were designed and tested for their cytotoxic effects against cancer cell lines. The findings suggested that certain substitutions on the triazole ring enhanced the cytotoxicity against specific cancer types .
Table 1: Biological Activity of Related Triazole Compounds
Compound Name | MIC (μg/mL) | Cancer Cell Line IC50 (μM) | Target Pathogen |
---|---|---|---|
Compound A | 6.25 | 5.0 | Mtb |
Compound B | 12.5 | 8.0 | E. coli |
Compound C | 8.0 | 4.5 | S. aureus |
Note: Data derived from various studies analyzing triazole derivatives .
Case Studies
Case Study 1: Antimycobacterial Activity
In a recent study, a series of triazole derivatives were synthesized and tested for their antimycobacterial activity. The compound this compound was included in this evaluation and demonstrated promising results with an MIC value comparable to established antimycobacterial agents .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of phenyl-substituted triazoles against breast cancer cell lines. The results indicated that modifications at the para position significantly increased cytotoxicity, suggesting that the structural configuration plays a critical role in biological activity .
Properties
Molecular Formula |
C16H16N4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]-phenylmethanamine |
InChI |
InChI=1S/C16H16N4/c1-11-7-9-13(10-8-11)15-18-16(20-19-15)14(17)12-5-3-2-4-6-12/h2-10,14H,17H2,1H3,(H,18,19,20) |
InChI Key |
PXOMJRFYQZJQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)C(C3=CC=CC=C3)N |
Origin of Product |
United States |
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